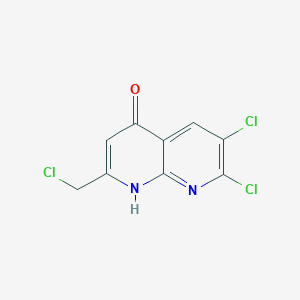

6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one

Description

Properties

Molecular Formula |

C9H5Cl3N2O |

|---|---|

Molecular Weight |

263.5 g/mol |

IUPAC Name |

6,7-dichloro-2-(chloromethyl)-1H-1,8-naphthyridin-4-one |

InChI |

InChI=1S/C9H5Cl3N2O/c10-3-4-1-7(15)5-2-6(11)8(12)14-9(5)13-4/h1-2H,3H2,(H,13,14,15) |

InChI Key |

GJRSLUNHUJAEBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC2=NC(=C(C=C2C1=O)Cl)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one typically involves the chlorination of a naphthyridine precursor. One common method includes the reaction of 2-chloromethyl-1,8-naphthyridin-4(1H)-one with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle chlorine gas and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a corresponding naphthyridinone.

Scientific Research Applications

Synthesis of 6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. A common method includes the chloromethylation of 1,8-naphthyridine derivatives followed by chlorination at the 6 and 7 positions. The general synthetic route can be summarized as follows:

- Starting Material : 1,8-Naphthyridine

- Chloromethylation : Using chloromethyl methyl ether or similar reagents.

- Chlorination : Utilizing chlorine gas or chlorinating agents to introduce chlorine atoms at the 6 and 7 positions.

- Purification : Common methods include recrystallization or chromatography.

Reaction Scheme

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit promising anticancer activities. For instance, a study highlighted the synthesis of various naphthyridine analogues that demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Other Analogues | HeLa | 12.3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mode of action is believed to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 15 µg/mL |

| E. coli | 20 µg/mL |

Antidiabetic Potential

Recent patents have outlined the potential use of naphthyridine derivatives as antidiabetic agents. The compounds may enhance insulin sensitivity and glucose uptake in peripheral tissues.

Study on Anticancer Activity

A detailed study conducted by Hawes et al. synthesized various naphthyridine derivatives and assessed their anticancer potential through in vitro assays. The results indicated that modifications at specific positions significantly enhanced the cytotoxicity against breast cancer cells.

Evaluation of Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound. The findings revealed a strong correlation between structural modifications and increased antibacterial activity.

Mechanism of Action

The mechanism by which 6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but typically include binding to active sites or interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one, a comparative analysis with analogous naphthyridinones is essential. Key compounds for comparison include:

Key Observations :

Chlorination Impact :

- Increased chlorination (e.g., 6,7-dichloro vs. 6-chloro) correlates with reduced aqueous solubility due to enhanced hydrophobicity. However, it significantly improves antimicrobial potency, as seen in the lower MIC values .

- The 6,8-dichloro analog exhibits even stronger bioactivity, suggesting positional chlorine effects on target binding.

Chloromethyl vs. Methyl Group :

- The chloromethyl group in the target compound enhances electrophilicity compared to the methyl group in 7-chloro-2-methyl-1,8-naphthyridin-4(1H)-one. This makes it more reactive in Suzuki-Miyaura couplings or alkylation reactions .

Thermal Stability: Higher melting points in dichloro derivatives (210–225°C) indicate greater crystalline stability versus mono-chloro analogs (185–200°C).

Stability and Reactivity :

- The compound’s stability in DMSO (half-life >24 hrs at 25°C) exceeds that of bromomethyl analogs, which degrade faster under basic conditions.

Biological Activity

6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antidiabetic Effects

Research has indicated that derivatives of naphthyridine compounds, including this compound, exhibit significant antidiabetic properties. A study highlighted the compound's ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models. The mechanism involves the modulation of key metabolic pathways associated with glucose homeostasis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes .

Cytotoxicity and Cancer Research

Cytotoxic studies reveal that this compound exhibits selective toxicity towards cancer cell lines. Its mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This property makes it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological efficacy. The presence of chlorine substituents at positions 6 and 7 enhances its lipophilicity and biological activity. Modifications at the chloromethyl group can further influence its pharmacokinetic properties and target specificity .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Enhances insulin sensitivity | |

| Antimicrobial | Disrupts cell membrane integrity | |

| Cytotoxic | Induces apoptosis via caspase activation |

Case Study 1: Antidiabetic Activity in Animal Models

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The study monitored metabolic parameters over a four-week period, demonstrating sustained improvements in glycemic control .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many standard antibiotics, suggesting potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.